3-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide
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Overview
Description
3-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a phthalazine core, a morpholine ring, and a 4-chlorobenzyl group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with these compounds, bind with high affinity to multiple receptors . This suggests that these compounds may also interact with multiple targets, contributing to their biological activity.
Mode of Action
One of the compounds, 1-(4-chlorobenzyl)-3-(5-(1-(4-chlorobenzyl)-4-methoxy-1h-indol-3-yl)-1,2,4-thiadiazol-3-yl)-4-methoxy-1h-indole, has shown potent anticancer activity . This suggests that these compounds may interact with their targets to disrupt cell proliferation or survival, common mechanisms of action for anticancer drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide typically involves the following steps:
Formation of the Phthalazine Core: The phthalazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the phthalazine core.
Attachment of the 4-Chlorobenzyl Group: The final step involves the attachment of the 4-chlorobenzyl group through a nucleophilic substitution reaction, typically using 4-chlorobenzyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: 4-chlorobenzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding phthalazine N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
3-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- 4-(4-chlorobenzyl)pyridine
Uniqueness
3-methoxy-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide stands out due to its unique combination of a phthalazine core, morpholine ring, and 4-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-methoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-12(14(20)18-6-7-22-15(18)16-9)17-13(19)10-4-3-5-11(8-10)21-2/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQJXDUMPOJEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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